N'-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine

Description

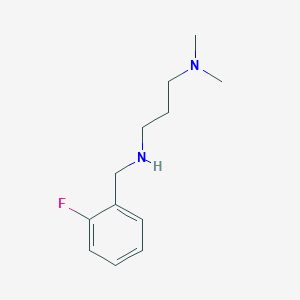

N'-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is a tertiary amine compound featuring a propane-1,3-diamine backbone with dimethyl substitution on the terminal amine and a 2-fluoro-benzyl group attached to the secondary amine.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FN2/c1-15(2)9-5-8-14-10-11-6-3-4-7-12(11)13/h3-4,6-7,14H,5,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSQJRPPTRFIGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and N,N-dimethyl-1,3-propanediamine.

Reaction: The 2-fluorobenzyl chloride is reacted with N,N-dimethyl-1,3-propanediamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours until the reaction is complete.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydride in an organic solvent.

Major Products

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, potentially leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine

- Structure: Similar backbone but substitutes the 2-fluoro-benzyl group with a 7-chloro-quinoline moiety.

- Synthesis: Prepared via nucleophilic substitution of 4,7-dichloroquinoline with N,N-dimethyl-propane-1,3-diamine under thermal conditions (130°C, 8 hours) .

- Fluorine in the target compound may improve metabolic stability compared to chlorine due to reduced electrophilicity.

SYUIQ-5 (N'-(10H-Indolo[3,2-b]quinolin-11-yl)-N,N-dimethyl-propane-1,3-diamine)

- Structure: Features an indoloquinoline group instead of 2-fluoro-benzyl.

- Biological Activity: Acts as a G-quadruplex stabilizer, inducing telomere shortening and senescence in cancer cells at non-cytotoxic concentrations (e.g., 18–35 days for SW620 and K562 cells) .

- Key Differences: The planar indoloquinoline moiety facilitates DNA interaction, whereas the 2-fluoro-benzyl group may prioritize receptor-binding or membrane penetration. Both compounds share the N,N-dimethyl-propane-1,3-diamine chain, suggesting this motif is critical for cellular uptake or target engagement.

PDAT (N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine)

- Structure : Replaces 2-fluoro-benzyl with a tryptamine-derived indole-ethyl group.

- Activity: Noncompetitive inhibitor of indolethylamine-N-methyltransferase (INMT) with higher efficacy than non-dimethylated analogs (e.g., PAT) .

- Key Differences :

- The dimethyl groups on the propane-1,3-diamine chain enhance inhibitory potency, likely by optimizing steric and electronic interactions with INMT.

- The 2-fluoro-benzyl group in the target compound may offer distinct pharmacokinetic advantages, such as increased blood-brain barrier permeability.

N,N-Dimethyl-propane-1,3-diamine Derivatives in Lysosome Targeting

N'-(3-Ethoxy-4-propoxy-benzyl)-N,N-dimethyl-propane-1,3-diamine

- Structure : Substitutes 2-fluoro-benzyl with a 3-ethoxy-4-propoxy-benzyl group.

- Properties : The alkoxy groups increase solubility in polar solvents but may reduce membrane permeability compared to the electron-withdrawing fluorine substituent .

Structural and Functional Analysis

Impact of Substituents

| Compound | Substituent | Key Property |

|---|---|---|

| Target Compound | 2-Fluoro-benzyl | Enhanced lipophilicity and metabolic stability |

| SYUIQ-5 | Indoloquinoline | DNA intercalation and G-quadruplex stabilization |

| N'-(7-Chloro-quinolin-4-yl) | 7-Chloro-quinoline | Aromatic stacking and potential enzyme inhibition |

| PDAT | Indole-ethyl | INMT inhibition via steric optimization |

Role of the N,N-Dimethyl-propane-1,3-diamine Backbone

- Common Features: Tertiary amines enable pH-dependent protonation, aiding in lysosomal accumulation .

- Divergent Applications: SYUIQ-5 and PDAT leverage the backbone for target engagement in nucleic acid or enzyme systems. The target compound’s 2-fluoro-benzyl group may redirect activity toward non-DNA targets (e.g., receptors or transporters).

Biological Activity

N'-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFN

- CAS Number : 247907-32-0

- Synonyms : N1-(2-Fluorobenzyl)-N3,N3-dimethylpropane-1,3-diamine

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorobenzyl chloride with N,N-dimethyl-1,3-propanediamine. The procedure generally follows these steps:

-

Reagents :

- 2-Fluorobenzyl chloride

- N,N-Dimethyl-1,3-propanediamine

- Base (e.g., potassium carbonate)

- Solvent (e.g., ethanol)

-

Procedure :

- Mix the reagents in a suitable solvent.

- Stir at room temperature until the reaction is complete (monitored by TLC).

- Purify the product via column chromatography.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that phenylamine derivatives exhibit significant antimicrobial effects against various pathogens. For instance, phenylamines have been utilized as antimicrobial drugs and anti-inflammatory agents in medical applications .

Enzyme Inhibition

Research has demonstrated that compounds similar to this compound can inhibit specific enzymes effectively. For example, certain derivatives have been reported to provide up to 60% inhibition of enzymes at concentrations around 20 µM . This suggests potential applications in therapeutic contexts where enzyme inhibition is beneficial.

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Antimalarial Activity :

- Antibacterial Efficacy :

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Interaction with bacterial cell membranes leading to disruption.

- Inhibition of key metabolic enzymes in pathogens.

- Modulation of immune responses through anti-inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.